molecular formula C28H44Si B11956810 Bis(2-ethylhexyl)diphenylsilane

Bis(2-ethylhexyl)diphenylsilane

Cat. No.: B11956810
M. Wt: 408.7 g/mol
InChI Key: PESGAKWXIKMFBD-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl)diphenylsilane: is an organosilicon compound with the molecular formula C28H44Si It is characterized by the presence of two ethylhexyl groups and two phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl)diphenylsilane typically involves the reaction of diphenylsilane with 2-ethylhexanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Diphenylsilane} + 2 \text{(2-ethylhexanol)} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl)diphenylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The phenyl or ethylhexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl)diphenylsilane is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the development of new materials with unique properties.

Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of organosilicon compounds with biological systems

Industry: In the industrial sector, this compound is used as a plasticizer and as an additive in the production of polymers and resins. It enhances the flexibility and durability of these materials.

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl)diphenylsilane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as in drug delivery or material science.

Comparison with Similar Compounds

  • Bis(2-cyclohexylethyl)diphenylsilane
  • Bis(1-methylheptyl)diphenylsilane
  • Bis(4-biphenylyl)diphenylsilane
  • Bis(phenylethynyl)diphenylsilane

Uniqueness: Bis(2-ethylhexyl)diphenylsilane is unique due to the presence of the ethylhexyl groups, which impart specific chemical and physical properties. These properties make it suitable for applications where flexibility and durability are required, such as in plasticizers and polymer additives.

Properties

Molecular Formula

C28H44Si

Molecular Weight

408.7 g/mol

IUPAC Name

bis(2-ethylhexyl)-diphenylsilane

InChI

InChI=1S/C28H44Si/c1-5-9-17-25(7-3)23-29(27-19-13-11-14-20-27,28-21-15-12-16-22-28)24-26(8-4)18-10-6-2/h11-16,19-22,25-26H,5-10,17-18,23-24H2,1-4H3

InChI Key

PESGAKWXIKMFBD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C[Si](CC(CC)CCCC)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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